molecular formula C4H7BrO3 B1667885 Bromo-PEG1-CH2CO2H CAS No. 1135131-50-8

Bromo-PEG1-CH2CO2H

Cat. No. B1667885
M. Wt: 183 g/mol
InChI Key: GBPDANKBFPPRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG1-CH2CO2H is a PEG derivative containing a bromide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Bromo-PEG1-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Bromo-PEG1-CH2CO2H is C4H7BrO3 . The IUPAC name is 2-(2-bromoethoxy)acetic acid . The InChI is InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) .


Chemical Reactions Analysis

The terminal carboxylic acid of Bromo-PEG1-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG1-CH2CO2H is 183.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 181.95786 g/mol . The topological polar surface area is 46.5 Ų . The heavy atom count is 8 .

Scientific Research Applications

Synthesis and Bioconjugation

  • Bromo-PEG1-CH2CO2H plays a crucial role in the synthesis of N-protected carboxyalkyl ether amines, which are significant in bioconjugation. These linkers, due to their properties like biocompatibility, amphiphilicity, and low toxicity, are widely used in medicinal chemistry (Adamczyk, Fishpaugh, & Thiruvazhi, 2002).

Peptide and Protein PEGylation

  • In the field of pharmaceutical and biotechnical applications, PEGylation, which involves the covalent attachment of PEG to peptides and proteins, is an essential process. Bromo-PEG1-CH2CO2H, as a part of the PEG structure, contributes to this process by enhancing properties like stability, solubility, and reducing immunogenicity of biological macromolecules (Roberts, Bentley, & Harris, 2002).

Pharmaceutical Compound Recovery

  • The compound is also used in membrane crystallization for recovering pharmaceutical compounds from waste streams. It aids in the crystallization of active pharmaceutical compounds, showcasing its potential in environmental and pharmaceutical engineering (Martínez et al., 2014).

Water Dynamics in Crowded Environments

  • In scientific studies, PEG derivatives, including Bromo-PEG1-CH2CO2H, are used to mimic cellular environments for understanding water dynamics. Such studies are significant in understanding biological processes and industrial applications (Verma et al., 2016).

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

  • The compound is involved in the synthesis of 1,4-disubstituted 1,2,3-triazoles, indicating its role in producing potentially bioactive molecules under environmentally friendly conditions (Kumar, Patel, & Reddy, 2009).

Green Synthesis in Organic Chemistry

  • Its usage in water-based synthesis of biaryls through Suzuki reactions showcases an environmentally friendly approach in organic synthesis, contributing to greener chemistry practices (Jiang & Ragauskas, 2006).

Synthesis of Polymeric Prodrugs

  • Bromo-PEG1-CH2CO2H is instrumental in synthesizing polymeric prodrugs, where its incorporation into PEG-based carriers enhances the delivery and efficacy of pharmaceutical compounds (Lee, 2004).

Phase Transfer Catalysis

  • It is used in phase transfer catalysis to synthesize various chemical compounds, reflecting its versatility in chemical synthesis (Sha Zi-peng et al., 2015).

Safety And Hazards

In case of skin contact with Bromo-PEG1-CH2CO2H, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Bromo-PEG1-CH2CO2H is a promising compound in the field of drug delivery due to its reactivity and solubility . Its ability to form stable amide bonds with primary amine groups makes it a useful linker in the synthesis of complex molecules .

properties

IUPAC Name

2-(2-bromoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPDANKBFPPRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG1-CH2CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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